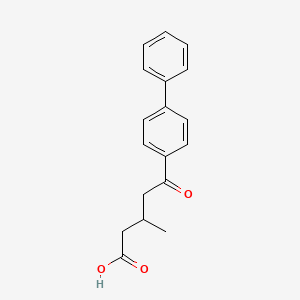
5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid is an organic compound that features a biphenyl group attached to a pentanoic acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The biphenyl moiety is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Pentanoic Acid Moiety: The biphenyl intermediate is then subjected to Friedel-Crafts acylation to introduce the pentanoic acid moiety.
Industrial Production Methods
Industrial production methods for 5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles in the presence of a catalyst
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Functionalized biphenyl derivatives
Scientific Research Applications
5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Similar structure but lacks the pentanoic acid moiety.
3-Methyl-5-phenylpentanoic acid: Similar structure but lacks the biphenyl group.
Uniqueness
5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid is unique due to the presence of both the biphenyl and pentanoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
7320-97-0 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-methyl-5-oxo-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C18H18O3/c1-13(12-18(20)21)11-17(19)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21) |
InChI Key |
AFGNBPYPCPUOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















